1-Ethyl-3-methylimidazolium hexafluorophosphate

Description

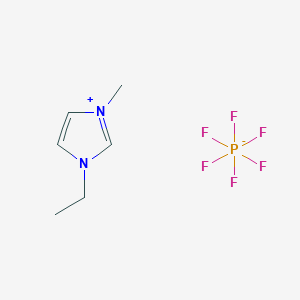

1-Ethyl-3-methylimidazolium hexafluorophosphate ([emim][PF₆]) is a prototypical room-temperature ionic liquid (IL) with a hydrophobic character due to its hexafluorophosphate (PF₆⁻) anion. First characterized by Fuller et al. (1994), it has served as a model system for studying IL behavior, particularly in applications requiring low volatility and high thermal stability . Its structure consists of a 1-ethyl-3-methylimidazolium cation paired with PF₆⁻, enabling unique solvation properties and miscibility with organic solvents while remaining immiscible with water . Studies using techniques like IR spectroscopy, NMR, and Knudsen effusion mass spectrometry (KEMS) have elucidated its vaporization thermodynamics, revealing decomposition pathways at elevated temperatures rather than simple vaporization .

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.F6P/c1-3-8-5-4-7(2)6-8;1-7(2,3,4,5)6/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDAKOVGQUGTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047921 | |

| Record name | 1-Ethyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155371-19-0 | |

| Record name | 1-Ethyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Hexafluorophosphate [for Molten Salt] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of the Imidazolium Cation

The 1-ethyl-3-methylimidazolium cation is typically synthesized via alkylation of 1-methylimidazole with ethyl bromide or ethyl chloride. This quaternization reaction proceeds under reflux conditions in a polar aprotic solvent such as acetonitrile or dichloromethane. For example, reacting 1-methylimidazole with ethyl bromide at 80°C for 24 hours yields 1-ethyl-3-methylimidazolium bromide (EMImBr) with near-quantitative conversion.

Anion Metathesis with Hexafluorophosphate

The bromide anion is subsequently replaced with PF₆⁻ through a metathesis reaction. Sodium hexafluorophosphate (NaPF₆) or potassium hexafluorophosphate (KPF₆) is commonly employed as the PF₆⁻ source. The reaction is conducted in acetone or dichloromethane to enhance ion mobility and minimize side reactions. A stoichiometric excess (1.1 equivalents) of NaPF₆ ensures complete anion exchange.

Critical Parameters for Metathesis:

-

Solvent: Acetone is preferred due to its moderate polarity, which facilitates salt precipitation.

-

Temperature: Room temperature (20–25°C) minimizes decomposition of PF₆⁻ into phosphorus pentafluoride (PF₅) and hydrogen fluoride (HF).

-

Duration: 24-hour reaction time ensures equilibrium is reached.

Post-reaction, the mixture is filtered to remove sodium bromide (NaBr) byproducts, and the solvent is evaporated under reduced pressure. The crude product often contains residual Na⁺ (<5 ppm) and Br⁻ (<20 ppm), necessitating further purification.

Purification Strategies for High-Purity EMImPF₆

Purification is critical to eliminate trace impurities that can compromise the ionic liquid’s electrochemical stability.

Liquid-Liquid Continuous Extraction

The patent literature describes a continuous extraction apparatus for removing halide and alkali metal residues. Crude EMImPF₆ is dissolved in a water-methanol mixture (1:5 v/v) and subjected to countercurrent extraction with methylene chloride. This process exploits the differential solubility of ionic species:

-

Impurities (Na⁺, Br⁻): Remain in the aqueous phase.

-

EMImPF₆: Partitions into the organic phase.

After 48 hours of reflux, the methylene chloride layer is separated, and the solvent is removed via rotary evaporation. Drying under reduced pressure at 60°C for 76 hours reduces water content to <200 ppm.

Distillation Under Reduced Pressure

Vacuum distillation further purifies EMImPF₆ by separating low-volatility decomposition products. However, temperatures above 150°C risk PF₆⁻ degradation, as shown in Equation 1:

To mitigate this, distillation is performed at 100–120°C and 1–5 mbar, yielding a purity >99.9%.

Characterization of EMImPF₆

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, D₂O): Peaks at δ 1.24 (t, 3H, CH₂CH₃), 3.78 (s, 3H, NCH₃), 4.12 (q, 2H, NCH₂), 7.32 (d, 1H, C4-H), 7.38 (d, 1H, C5-H), and 8.52 (s, 1H, C2-H). The absence of C2-H signal in the distillate confirms decomposition into 1-ethyl-3-methylimidazolium-2-pentafluorophosphate under thermal stress.

-

³¹P NMR (162 MHz, CD₃CN): A singlet at δ –144.2 ppm confirms PF₆⁻ integrity.

Infrared Spectroscopy (IR):

Strong absorptions at 840 cm⁻¹ (P–F stretching) and 3160 cm⁻¹ (C–H aromatic stretching) validate the structure. Decomposition products show additional bands at 1630 cm⁻¹ (C=N stretching).

Mass Spectrometry

Knudsen effusion mass spectrometry identifies vapor-phase species during thermal analysis. At 524 K, EMImPF₆ sublimes as neutral ion pairs (NIPs) with m/z = 367 (C₂A⁺, where C = EMIm⁺ and A = PF₆⁻). Decomposition products like C₆N₂H₁₀PF₅ (m/z = 259) are absent under Langmuir conditions, confirming thermal stability below 150°C.

Thermodynamic and Kinetic Considerations

Sublimation Enthalpy

The sublimation enthalpy of EMImPF₆, determined via vapor pressure measurements, is at 298.15 K. This value aligns with homologous ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄), indicating similar intermolecular forces.

Decomposition Kinetics

Under equilibrium conditions, EMImPF₆ decomposes into C₆N₂H₁₀PF₅ and HF at temperatures >464 K. The reaction is kinetically hindered, with a free energy barrier of at 350 K. Time-dependent ion current measurements reveal that NIP vaporization dominates below 450 K, while decomposition prevails at higher temperatures.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors employ continuous flow systems to enhance mixing and heat transfer. Key parameters include:

Quality Control Metrics

Table 1: Impurity Profiles of EMImPF₆ After Purification

| Impurity | Concentration (ppm) |

|---|---|

| Cl⁻ | <5 |

| Na⁺ | <3 |

| K⁺ | <1 |

| H₂O | <200 |

Challenges and Mitigation Strategies

Hydrolysis of PF₆⁻

PF₆⁻ is susceptible to hydrolysis in aqueous media, forming HF and PF₅. To prevent this:

-

Use anhydrous solvents (e.g., acetone dried over molecular sieves).

-

Conduct reactions under inert atmosphere (N₂ or Ar).

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

EMImPF₆ undergoes decomposition under thermal stress, yielding distinct products depending on reaction conditions:

Equilibrium vs. Langmuir Conditions

-

Equilibrium (effusion cell): Dominated by decomposition products, primarily 1-ethyl-3-methylimidazolium-2-pentafluorophosphate (C₆N₂H₁₀PF₅) and hydrogen fluoride (HF) .

-

Langmuir (open surface): Vapor consists of neutral ion pairs (NIPs) .

Analytical Evidence

-

NMR Spectroscopy: Distillate analysis revealed a 90% yield of C₆N₂H₁₀PF₅, with C2-H proton intensity reduction confirming substitution at the imidazolium C2 position .

-

Thermodynamic Parameters:

Role in SN1 Reaction Mechanisms

EMImPF₆ influences solvolysis pathways, as demonstrated in molecular dynamics simulations of 2-chloro-2-methylpropane dissociation:

Solvent-Specific Reactivity

-

Stepwise Dissociation: In EMImPF₆, the reaction proceeds via a solvent-separated ion pair intermediate, unlike direct dissociation in acetonitrile or contact ion pairs in water .

-

Activation Free Energies:

Key Steps

-

Quaternization: 1-Ethylimidazole reacts with methylating agents (e.g., trimethyl orthoformate) to form 1-ethyl-3-methylimidazolium chloride .

-

Anion Metathesis: Chloride is replaced with PF₆⁻ using ammonium hexafluorophosphate .

NMR Data

| Signal (¹H NMR) | Shift (δ, ppm) | Assignment |

|---|---|---|

| C4-H, C5-H | ~7.65–7.72 | Imidazolium protons |

| C2-H | ~9.02 | Acidic proton (reduced in distillate) |

Gas Solubility and Interactions

EMImPF₆ interacts with gases like H₂S, relevant to industrial separations:

Solubility Trends

-

Henry’s Law Constants (H₂S):

Temperature (K) H (MPa) in EMImPF₆ H (MPa) in EMIm[Tf₂N] 303.15 - 0.45 333.15 1.12 - 363.15 1.98 - -

Thermodynamic Functions (H₂S):

Stability in Biomass and Electrolyte Systems

Applications De Recherche Scientifique

Electrochemistry and Energy Storage

Electrolytic Applications:

EMImPF6 is recognized for its role as an electrolyte in lithium-ion batteries and supercapacitors. Its ionic conductivity and electrochemical stability make it suitable for enhancing battery performance. Research indicates that EMImPF6 can improve the efficiency of charge transport within the battery systems, leading to higher energy densities and improved cycle stability .

Case Study:

A study demonstrated that incorporating EMImPF6 in lithium-ion batteries resulted in a significant increase in capacity retention during cycling tests, showcasing its potential for next-generation energy storage solutions .

Solubility and Separation Processes

Gas Solubility:

EMImPF6 exhibits unique solubility properties, particularly for gases such as hydrogen sulfide (H2S). Studies have shown that it can effectively dissolve H2S, making it valuable for gas separation processes in environmental applications .

Data Table: Solubility of H2S in Ionic Liquids

| Ionic Liquid | Solubility of H2S (mol/L) |

|---|---|

| EMImPF6 | 0.45 |

| EMImTf2N | 0.30 |

This table illustrates the comparative solubility of H2S in different ionic liquids, highlighting the effectiveness of EMImPF6 in gas separation technologies.

Synthesis and Catalysis

Catalytic Applications:

EMImPF6 serves as a solvent and catalyst in various organic reactions, including the synthesis of pharmaceuticals and fine chemicals. Its ability to stabilize reactive intermediates enhances reaction rates and selectivity .

Case Study:

In a catalytic study involving the synthesis of biodiesel from triglycerides, EMImPF6 was used as a medium. The results indicated a substantial improvement in yield compared to traditional solvents, demonstrating its efficacy in green chemistry applications .

Material Science

Nanomaterials and Composites:

EMImPF6 is employed in the fabrication of nanomaterials and composites due to its unique properties that facilitate the dispersion of nanoparticles. It has been used to create conductive polymer composites that are applicable in flexible electronics .

Data Table: Properties of Nanocomposites Using EMImPF6

| Composite Material | Conductivity (S/m) | Application Area |

|---|---|---|

| Graphene/EMImPF6 | 100 | Flexible electronics |

| Carbon nanotubes/EMImPF6 | 150 | Supercapacitors |

This table summarizes the electrical properties of nanocomposites developed with EMImPF6, underscoring its versatility in advanced material applications.

Thermal Properties and Stability

Thermal Decomposition Studies:

Research on the thermal stability of EMImPF6 reveals important insights into its behavior under various conditions. The compound exhibits high thermal stability up to approximately 300°C before significant decomposition occurs, which is crucial for applications involving high-temperature processes .

Data Table: Thermal Stability of EMImPF6

| Temperature (°C) | Observed Behavior |

|---|---|

| < 300 | Stable |

| 300 - 350 | Decomposition begins; formation of byproducts |

| > 350 | Rapid degradation observed |

This table provides an overview of the thermal behavior of EMImPF6, essential for evaluating its suitability in high-temperature applications.

Mécanisme D'action

The mechanism of action of 1-Ethyl-3-methylimidazolium hexafluorophosphate involves its ability to stabilize charged species and facilitate ionic conduction. Its molecular structure allows for strong interactions with various substrates, enhancing reaction rates and efficiency . The compound’s ionic nature also enables it to act as an effective medium for electrochemical processes .

Comparaison Avec Des Composés Similaires

[emim][PF₆] vs. [emim][BF₄]

- Hydrophobicity : [emim][PF₆] is hydrophobic, whereas [emim][BF₄] (tetrafluoroborate) is hydrophilic, making the latter suitable for aqueous-phase reactions .

- Gas Solubility : [emim][PF₆] exhibits moderate H₂S solubility (0.12 mol·kg⁻¹ at 25°C), lower than [emim][Tf₂N] (bis(trifluoromethylsulfonyl)imide) but higher than [emim][BF₄] due to anion polarizability differences .

- Thermal Conductivity : [emim][BF₄] has a higher thermal conductivity (0.21 W·m⁻¹·K⁻¹) compared to [emim][PF₆] (0.17 W·m⁻¹·K⁻¹) .

[emim][PF₆] vs. [emim][Tf₂N]

Table 1: Key Properties of [emim]-Based ILs with Different Anions

| Property | [emim][PF₆] | [emim][BF₄] | [emim][Tf₂N] |

|---|---|---|---|

| Water Miscibility | Immiscible | Miscible | Immiscible |

| H₂S Solubility (mol·kg⁻¹) | 0.12 | 0.08 | 0.25 |

| Thermal Conductivity (W·m⁻¹·K⁻¹) | 0.17 | 0.21 | 0.15 |

| Reference |

Cation-Dependent Comparisons

[emim][PF₆] vs. [bmim][PF₆]

- Hydrophobicity : Increasing the alkyl chain length from ethyl ([emim][PF₆]) to butyl ([bmim][PF₆]) enhances hydrophobicity, improving phase separation in extraction processes .

- Viscosity : [bmim][PF₆] has higher viscosity (312 mPa·s at 25°C) compared to [emim][PF₆] (225 mPa·s), affecting mass transfer rates .

[emim][PF₆] vs. [hmim][PF₆]

Table 2: Cation Chain Length Effects in PF₆⁻ ILs

| Property | [emim][PF₆] | [bmim][PF₆] | [hmim][PF₆] |

|---|---|---|---|

| Alkyl Chain | Ethyl | Butyl | Hexyl |

| Viscosity (mPa·s) | 225 | 312 | 450 |

| Density (g·cm⁻³) | 1.32 | 1.30 | 1.29 |

| Reference |

Application-Specific Comparisons

Gas Separation and Capture

[emim][PF₆] is less effective than [emim][Tf₂N] for H₂S and CO₂ absorption but outperforms [emim][BF₄] in non-aqueous systems . In contrast, [emim][Ac] (acetate) is preferred for extractive distillation of methanol–methyl acetate mixtures due to its hydrophilic nature .

Biocompatibility and Environmental Impact

Hexafluorophosphate-based ILs like [emim][PF₆] are less biodegradable and more hydrolytically unstable compared to amino acid-based ILs (e.g., [emim][prolinate]), limiting their use in green chemistry .

Activité Biologique

1-Ethyl-3-methylimidazolium hexafluorophosphate (EMImPF6) is an ionic liquid that has garnered interest due to its unique properties and potential applications across various fields, including biomedicine and environmental science. This article explores the biological activity of EMImPF6, focusing on its toxicity, effects on living organisms, and relevant research findings.

- Molecular Formula : C₆H₁₁F₆N₂P

- Molecular Weight : 256.132 g/mol

- CAS Number : 155371-19-0

General Toxicity

Research indicates that EMImPF6 exhibits significant toxicity to various organisms. A study reported an effective concentration (EC50) of 4.22 μM for EMImPF6, indicating a moderate level of toxicity compared to other ionic liquids with longer alkyl chains, which showed higher toxicity levels . The toxicity hierarchy among similar compounds was established as follows:

| Ionic Liquid | EC50 (μM) |

|---|---|

| 1-Octyl-3-methylimidazolium hexafluorophosphate | 1.25 |

| 1-Hexyl-3-methylimidazolium hexafluorophosphate | 2.24 |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | 3.32 |

| This compound | 4.22 |

The mechanism by which EMImPF6 exerts its toxic effects appears to involve oxidative stress and disruption of cellular functions. In vitro studies have shown that exposure to EMImPF6 can lead to increased production of reactive oxygen species (ROS), which subsequently induces apoptosis in mammalian cell lines such as HepG2 .

In Vitro Studies

In a controlled laboratory setting, various studies have evaluated the cytotoxic effects of EMImPF6 on different cell lines:

- HepG2 Cells : Exposure resulted in increased ROS production and apoptosis, with an EC50 observed at approximately 360 μM .

- Human Hepatocarcinoma Cells (QGY-7701) : Similar apoptotic mechanisms were noted, reinforcing the compound's potential hepatotoxicity.

In Vivo Studies

A limited number of in vivo studies have been conducted. One notable study assessed the acute toxicity of a related compound in mice, revealing significant histopathological changes in the liver and kidneys following intraperitoneal administration. The calculated LD50 was approximately 35.7 mg/kg body weight .

Environmental Impact

The environmental implications of EMImPF6 are also significant. Its persistence in soil and water systems raises concerns regarding its impact on microbial communities and overall ecosystem health. Studies indicate that while low concentrations may enhance microbial growth through pH regulation, higher concentrations lead to inhibition and potential cell membrane disruption .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity 1-Ethyl-3-methylimidazolium hexafluorophosphate, and how can purity be verified?

- Methodology : Synthesis typically involves anion metathesis from the chloride salt (e.g., reacting 1-ethyl-3-methylimidazolium chloride with ammonium hexafluorophosphate). Purification steps include repeated washing with deionized water, drying under vacuum (≥48 hours at ≈353 K), and filtration. Purity verification employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm the absence of halide impurities and residual solvents. Melting point determination (e.g., 58.9°C) and Karl Fischer titration for water content (<100 ppm) are critical quality checks .

Q. What experimental techniques are used to measure gas solubility (e.g., H₂S) in this ionic liquid?

- Methodology : Gas solubility is measured via gravimetric or volumetric methods under controlled temperature and pressure. For example, a high-pressure equilibrium cell is used to saturate the ionic liquid with H₂S, followed by gas chromatography or UV-vis spectroscopy for quantification. Factors influencing accuracy include equilibration time (≥6 hours), gas purity (>99.9%), and calibration against reference standards .

Q. What are the key considerations when using this ionic liquid as a solvent in Friedel-Crafts alkylation reactions?

- Methodology : Optimize reaction temperature (typically 80–100°C) to balance reactivity and thermal stability. Ensure compatibility between substrates (e.g., aromatic compounds) and the ionic liquid’s hydrophobicity. Monitor catalyst loading (e.g., Lewis acids like AlCl₃) to avoid side reactions. Post-reaction, separate products via decantation or extraction with non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the thermodynamic and structural properties of this ionic liquid?

- Methodology : MD simulations use force fields (e.g., OPLS-AA) parameterized for imidazolium cations and PF₆⁻ anions. Key parameters include simulation time (>50 ns), temperature (298–400 K), and density validation against experimental data. Radial distribution functions (RDFs) reveal cation-anion interactions, while diffusion coefficients correlate with viscosity. Simulations must account for polarization effects and validate against experimental NMR or X-ray diffraction data .

Q. How do discrepancies in reported H₂S solubility values arise when comparing different ionic liquids, and how can they be resolved?

- Analysis : Discrepancies stem from variations in experimental conditions (e.g., pressure ranges: 0.1–10 bar), impurities (e.g., water content >500 ppm reduces gas uptake), and measurement techniques (gravimetric vs. spectroscopic). Standardization using reference materials (e.g., CO₂ solubility in [emim][Tf₂N]) and interlaboratory comparisons improve reproducibility. Computational models (e.g., UNIFAC-IL) can predict solubility trends and identify outliers .

Q. What strategies optimize the separation efficiency of aromatic compounds using this ionic liquid in liquid-liquid extraction?

- Methodology : Adjust the ionic liquid’s alkyl chain length (e.g., C₂ vs. C₈) to tune selectivity for aromatic vs. aliphatic hydrocarbons. Phase behavior studies (e.g., ternary liquid-liquid equilibria) determine optimal compositions. For example, mixing with 1-hexyl-3-methylimidazolium hexafluorophosphate enhances toluene/nonane separation. Temperature (25–60°C) and solvent-to-feed ratio (1:1 to 3:1) are critical variables .

Data Contradiction Analysis

Q. Why do computational and experimental studies report conflicting viscosity values for this ionic liquid?

- Resolution : Computational models often underestimate viscosity due to inadequate force field parameterization for PF₆⁻ anion dynamics. Experimental measurements (e.g., rotational viscometry) must control humidity (<1% RH) and thermal history (pre-drying at 353 K). Cross-validate results with Arrhenius plots to identify anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.